molecular formula C22H25N5O2 B2714637 N-benzyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide CAS No. 1006785-01-8

N-benzyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Cat. No. B2714637
CAS RN: 1006785-01-8
M. Wt: 391.475
InChI Key: GCSLMEPLZPRQRD-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity and Molecular Docking Studies

Compounds with benzyl-quinazolinone analogues have demonstrated significant in vitro antitumor activity. A study explored the synthesis and evaluation of a series of these compounds, revealing broad-spectrum antitumor properties with some being nearly 1.5–3.0-fold more potent compared to 5-fluorouracil. Molecular docking studies provided insights into their mechanism of action, suggesting potential as leads in cancer therapy research (Al-Suwaidan et al., 2016).

Synthesis and Antibacterial Activity

Research on 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H) ones demonstrated their synthesis and evaluation for antibacterial and antifungal activities. These compounds showed a broad spectrum of activity against various microorganisms, suggesting their potential for development into new antimicrobial agents (Patel, Patel, & Barat, 2010).

Catalytic Performance in Organic Synthesis

A novel mixed-ligand Cu(II) Schiff base complex derived from pyrazole-acetamide was synthesized and characterized. This complex exhibited significant catalytic activity in the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, highlighting its utility in facilitating organic transformations and the synthesis of heterocyclic compounds (Ebrahimipour et al., 2018).

Anticonvulsant Activity

The synthesis of alkanamide derivatives bearing heterocyclic rings such as pyrazole, triazole, and imidazole showed that these compounds possess anticonvulsant activity. Their evaluation in the maximal electroshock test suggested that certain structural modifications can lead to compounds with potential applications in epilepsy treatment (Tarikogullari et al., 2010).

Antioxidant Activity

Pyrazole-acetamide derivatives were synthesized and assessed for their antioxidant activity using various in vitro assays. These studies indicated that such compounds could serve as significant antioxidants, which might be beneficial in combating oxidative stress-related diseases (Chkirate et al., 2019).

properties

IUPAC Name

N-benzyl-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-15-12-16(2)27(25-15)22-24-19-11-7-6-10-18(19)21(29)26(22)14-20(28)23-13-17-8-4-3-5-9-17/h3-5,8-9,12H,6-7,10-11,13-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSLMEPLZPRQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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